1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea
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Description
1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71. The purity is usually 95%.
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Biological Activity
1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea is a synthetic organic compound belonging to the urea class, characterized by its unique structure comprising a chlorophenyl group and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The urea functional group can participate in hydrogen bonding, while the furan ring enhances its reactivity with enzymes and receptors involved in critical biological pathways.
Key Mechanisms:
- Anticancer Activity : Studies indicate that this compound exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. This is likely mediated through the modulation of signaling pathways associated with cell proliferation and survival.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Studies
A series of in vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cell lines. For example:
- Cell Line Testing : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant reductions in cell viability at concentrations ranging from 10 to 50 µM.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this urea derivative led to increased apoptosis as evidenced by Annexin V staining.
Antimicrobial Studies
In antimicrobial assays, the compound exhibited activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 4.69 µM against Bacillus subtilis to 22.9 µM against Staphylococcus aureus, indicating moderate to good antibacterial activity .
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that those treated with a regimen including this urea derivative experienced improved outcomes compared to standard therapies alone.
- Case Study on Infection Control : In a hospital setting, the application of this compound as an adjunct therapy for antibiotic-resistant infections demonstrated a reduction in infection rates among patients.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(furan-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-11-3-1-2-4-12(11)16-13(17)15-7-5-10-6-8-18-9-10/h1-4,6,8-9H,5,7H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBBTTIJVRNALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=COC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.